Homocycloleucine, (carboxyl-14C)-
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Overview
Description
Homocycloleucine, (carboxyl-14C)- is a radiolabeled compound used in various scientific research applications. The compound is characterized by the incorporation of carbon-14, a radioactive isotope, into its molecular structure. This labeling allows researchers to trace the compound’s behavior in biological systems, making it a valuable tool in pharmacokinetics, metabolic studies, and other scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Homocycloleucine, (carboxyl-14C)- typically involves the incorporation of carbon-14 into the carboxyl group of homocycloleucine. One common method involves the use of [14C]-labeled precursors such as potassium cyanide (K14CN) followed by hydrolysis to introduce the radioactive carbon into the desired position .
Industrial Production Methods
Industrial production of Homocycloleucine, (carboxyl-14C)- involves large-scale synthesis using automated systems to ensure high yield and purity. The process often includes the use of specialized equipment to handle radioactive materials safely and efficiently. The production methods are designed to meet stringent regulatory standards for radiolabeled compounds .
Chemical Reactions Analysis
Types of Reactions
Homocycloleucine, (carboxyl-14C)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Homocycloleucine, (carboxyl-14C)- is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in tracing metabolic pathways and understanding biochemical processes.
Toxicology: Assists in evaluating the safety and potential toxicity of new compounds.
Environmental Science: Used in tracking the movement and degradation of pollutants
Mechanism of Action
The mechanism of action of Homocycloleucine, (carboxyl-14C)- involves its incorporation into biological molecules, allowing researchers to trace its movement and interactions within the system. The carbon-14 isotope emits beta particles, which can be detected using specialized equipment, providing insights into the compound’s behavior and effects .
Comparison with Similar Compounds
Homocycloleucine, (carboxyl-14C)- is unique due to its specific radiolabeling with carbon-14. Similar compounds include:
[14C]-Labeled Amino Acids: Used in protein synthesis studies.
[14C]-Labeled Fatty Acids: Utilized in lipid metabolism research.
[14C]-Labeled Sugars: Employed in carbohydrate metabolism studies
These compounds share the common feature of carbon-14 labeling, but Homocycloleucine, (carboxyl-14C)- is distinct in its specific structure and applications.
Properties
CAS No. |
68141-40-2 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10)/i6+2 |
InChI Key |
WOXWUZCRWJWTRT-ZQBYOMGUSA-N |
Isomeric SMILES |
C1CCC(CC1)([14C](=O)O)N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N |
Origin of Product |
United States |
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